
tris(2,4-dibromophenyl) phosphate
Overview
Description
tris(2,4-dibromophenyl) phosphate: It is primarily used as an additive flame retardant in various plastics and polymers. This compound is known for its effectiveness in reducing the flammability of materials, making it valuable in industries where fire safety is a concern.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4-dibromophenyl) phosphate involves the reaction of 2,4-dibromophenol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3C6H3Br2OH+POCl3→(C6H3Br2O)3P+3HCl
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through various techniques such as distillation or crystallization to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tris(2,4-dibromophenyl) phosphate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenol rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol groups can undergo oxidation to form quinones, while reduction can lead to the formation of hydroquinones.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and phosphoric acid derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Scientific Research Applications
tris(2,4-dibromophenyl) phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant additive in the synthesis of various polymers and plastics to enhance their fire resistance.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials for construction, electronics, and textiles.
Mechanism of Action
The mechanism by which tris(2,4-dibromophenyl) phosphate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The phosphate group also contributes to the formation of a char layer on the material’s surface, further preventing the spread of fire.
Comparison with Similar Compounds
Phenol, 2,4-dibromo-: A simpler compound with similar bromine substitution but without the phosphate group.
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (31): Another organophosphate compound used as an antioxidant in polymers.
Uniqueness: tris(2,4-dibromophenyl) phosphate is unique due to its dual functionality as both a brominated and phosphate-based flame retardant. This combination enhances its effectiveness in reducing flammability compared to compounds that only contain bromine or phosphate groups.
Q & A
Basic Questions
Q. What are the key physicochemical properties of tris(2,4-dibromophenyl) phosphate, and how are they determined experimentally?
- Answer : The compound (CAS 49690-63-3) has a molecular formula of C₁₈H₉Br₆O₄P, a molecular weight of 799.66 g/mol, and a melting point of 101°C . Key properties are determined via:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation and substituent arrangement.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal structure and bond angles, as demonstrated in related phosphate esters .
Q. What spectroscopic methods are employed for the structural elucidation of this compound?
- Answer :
- ¹H/¹³C NMR : Identifies aromatic proton environments and bromine substitution patterns.
- High-Resolution MS : Confirms molecular ion peaks and isotopic signatures due to bromine .
- FT-IR Spectroscopy : Detects functional groups like P=O and C-Br stretching vibrations .
- Elemental Analysis : Validates empirical formula accuracy .
Q. What are the recommended storage and handling protocols for this compound to ensure laboratory safety?
- Answer :
- Storage : Keep in airtight containers at room temperature, away from light and moisture.
- Handling : Use nitrile gloves and fume hoods to avoid inhalation or dermal contact.
- Waste Disposal : Follow hazardous waste guidelines for brominated compounds, as outlined in safety data sheets for analogous phosphates .
Advanced Research Questions
Q. How does the substitution pattern of bromine atoms in this compound influence its environmental persistence compared to other brominated organophosphates?
- Answer : The 2,4-dibromophenyl groups enhance stability due to steric hindrance and reduced susceptibility to hydrolytic degradation. Environmental persistence can be assessed via:
- Hydrolysis Studies : Measure half-life under varying pH and temperature conditions.
- Photodegradation Experiments : Use UV-Vis spectroscopy to track breakdown products .
- Comparative Analysis : Compare with tris(2,3-dibromopropyl) phosphate, which shows higher mobility in aquatic systems due to alkyl chains .
Q. What in vitro models are appropriate for assessing the endocrine-disrupting potential of this compound?
- Answer :
- Receptor Binding Assays : Use ER/AR/TR reporter gene assays to evaluate affinity for estrogen, androgen, or thyroid receptors.
- Cellular Proliferation Tests : MCF-7 breast cancer cells to detect estrogenic activity.
- Comparative Studies : Reference structural analogs like tris(2,6-dichlorophenyl) phosphate, which exhibits endocrine disruption via similar mechanisms .
Q. How can researchers resolve discrepancies in toxicity data between in vivo and in vitro studies for brominated organophosphate esters?
- Answer :
- Dose-Response Reconciliation : Adjust in vitro concentrations to reflect in vivo metabolic clearance rates.
- Metabolite Profiling : Use LC-MS/MS to identify bioactive metabolites that may explain differing toxicities.
- Cross-Species Validation : Compare rodent and human hepatocyte models to account for metabolic differences, as done in carcinogenicity assessments of tris(2,3-dibromopropyl) phosphate .
Q. What advanced chromatographic techniques (e.g., HPLC-MS/MS) are optimal for quantifying trace levels of this compound in environmental matrices?
- Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for water/soil matrices.
- Chromatography : Reverse-phase HPLC with a C18 column (2.6 μm particle size) for separation.
- Detection : Triple-quadrupole MS/MS in multiple reaction monitoring (MRM) mode for high sensitivity (detection limits ~0.1 ng/L). Method parameters can be adapted from tris(2-chloroethyl) phosphate protocols .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
tris(2,4-dibromophenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br6O4P/c19-10-1-4-16(13(22)7-10)26-29(25,27-17-5-2-11(20)8-14(17)23)28-18-6-3-12(21)9-15(18)24/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEDYCTUPMFWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br6O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950561 | |
Record name | Tris(2,4-dibromophenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2788-11-6 | |
Record name | Phenol, 2,4-dibromo-, phosphate (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002788116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(2,4-dibromophenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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